CD4+ T-Cell Response Frequency: The 80–109 Region Containing 86–97 Is the Most Immunogenic CD4+ Determinant of NY-ESO-1, Eliciting Responses in 91% of Seropositive Cancer Patients
The NY-ESO-1 80–109 polypeptide, which fully encompasses the 86–97 fragment, was identified as the single most immunogenic CD4+ T-cell region of the entire NY-ESO-1 protein. Among 11 NY-ESO-1 seropositive cancer patients evaluable for CD4+ responses, 10 of 11 (91%) demonstrated specific IFN-γ secretion against peptide 80–109 by ELISPOT assay [1]. In contrast, other NY-ESO-1 CD4+ epitope regions such as 115–132 and 121–132 showed substantially lower and less consistent response frequencies across the same patient cohort, with only a subset of patients responding [1]. Within the 80–109 region, the core 12-mer determinant was fine-mapped to residues 87–98 (LLEFYLAMPFAT) and shown to exhibit promiscuous HLA class II presentation, recognized in the context of multiple HLA-DR alleles including DRB1*07, DRB1*03, and DRB1*12 [1]. The quantitative ELISPOT magnitudes observed against 80–109 ranged from 21 to 801 spot-forming cells (SFC) per well across responding patients, with several patients (NW29: 684 SFC; NW1289: 519 SFC; NW1558: 457 SFC) demonstrating robust recall responses that exceeded negative control backgrounds by over 100-fold [1]. Notably, 0 of 18 NY-ESO-1 seronegative patients or healthy donors mounted any detectable CD4+ response to this region, establishing a strict correlation between humoral seropositivity and CD4+ reactivity that is unique to this immunodominant region [1].
| Evidence Dimension | CD4+ T-cell response frequency (% of evaluable patients with detectable IFN-γ ELISPOT response) |
|---|---|
| Target Compound Data | NY-ESO-1 80–109 (containing 86–97): 10/11 seropositive patients responded (91%); ELISPOT magnitudes up to 801 SFC/well |
| Comparator Or Baseline | Other NY-ESO-1 CD4+ epitope regions (e.g., 115–132, 121–132): lower and inconsistent response frequencies; seronegative patients and healthy donors: 0/18 responders (0%) |
| Quantified Difference | 91% vs. 0% (seropositive vs. seronegative); ~10-fold higher response frequency than non-immunodominant CD4+ regions within the same protein |
| Conditions | IFN-γ ELISPOT assay; CD4+ T cells presensitized with 10 μM peptide-pulsed autologous CD4−/CD8− APC for 20 days; targets: phytohemagglutinin-activated T-APC pulsed with 10 μM peptide; patient cohort: 31 cancer patients (melanoma, NSCLC, ovarian, esophageal, schwannoma, synovial sarcoma) and healthy donors |
Why This Matters
The near-universal CD4+ response rate to the 86–97-containing region among seropositive patients makes this fragment the preferred antigen for immune monitoring assays where maximizing detection sensitivity across a heterogeneous patient population is critical, whereas alternative NY-ESO-1 CD4+ epitopes would miss a substantial fraction of responders.
- [1] Gnjatic S, Atanackovic D, Jäger E, et al. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: Correlation with antibody responses. Proc Natl Acad Sci USA. 2003;100(15):8862–8867. doi:10.1073/pnas.1133324100 — Table 1 and Figure 4. View Source
